molecular formula C9H7N B1266556 3-Ethenylbenzonitrile CAS No. 5338-96-5

3-Ethenylbenzonitrile

Cat. No.: B1266556
CAS No.: 5338-96-5
M. Wt: 129.16 g/mol
InChI Key: FDIHXBYYQCPWDX-UHFFFAOYSA-N
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Description

3-Ethenylbenzonitrile: is an organic compound with the molecular formula C9H7N 3-vinylbenzonitrile . This compound is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with an ethenyl group (-CH=CH2) at the meta position. It is a colorless to pale yellow liquid with a faint aromatic odor. This compound is primarily used as a monomer in copolymerization reactions and has applications in various fields including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenylbenzonitrile can be achieved through several methods:

  • Dehydration of 3-Vinylbenzamide: : This method involves the dehydration of 3-vinylbenzamide using phosphorus pentoxide (P2O5) as a dehydrating agent. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the nitrile group.

  • Ammoxidation of 3-Vinyltoluene: : In this process, 3-vinyltoluene is reacted with ammonia and oxygen (or air) at high temperatures (400-450°C) in the presence of a catalyst. This method is advantageous for industrial-scale production due to its efficiency and high yield.

  • Dehydration of 3-Vinylbenzaldoxime: : This method involves the formation of 3-vinylbenzaldoxime from 3-vinylbenzaldehyde and hydroxylamine hydrochloride, followed by dehydration to yield this compound. The reaction can be catalyzed by acids or carried out under basic conditions .

Industrial Production Methods

Industrial production of this compound typically employs the ammoxidation method due to its scalability and cost-effectiveness

Properties

IUPAC Name

3-ethenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIHXBYYQCPWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968030
Record name 3-Ethenylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5338-96-5
Record name NSC3446
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Record name 3-Ethenylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethenylbenzonitrile
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Synthesis routes and methods

Procedure details

To a stirred suspension of methyltriphenylphosphonium bromide (75 g, 209.71 mmol) in dry THF (750 mL) at 0° C. under nitrogen was added dropwise n-BuLi (83 mL, 2.5 M in hexanes, 207.50 mmol). The mixture was warmed to room temperature. 3-Cyanobenzaldehyde (25 g, 190.65 mmol) was added as a solid in 5 g batches, and the mixture was stirred at room temperature overnight. The reaction was quenched in water, and the solvent was removed under vacuum. The residue was dissolved in the minimal amount of THF, and triphenylphosphine oxide was precipitated using ether. The solid was filtered through diatomaceous earth, and the filtrate was concentrated. Distillation by Kugelrhor at 90° C./33 Pa (0.25 mm Hg) gave the product as a colorless oil (15.5 g, 62%).
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
75 g
Type
catalyst
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Yield
62%

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